(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol
Description
(3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative characterized by a hydroxymethyl (-CH2OH) group at position 5, a methoxy (-OCH3) substituent at position 3, and a methyl (-CH3) group at the 1-position of the pyrazole ring. This compound is primarily utilized as a chemical building block in organic synthesis, particularly in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
(5-methoxy-2-methylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-8-5(4-9)3-6(7-8)10-2/h3,9H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLCAABMCLNQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol typically involves the reaction of appropriate pyrazole derivatives with methanol under controlled conditions. One common method includes the methylation of 3-hydroxy-1-methyl-1H-pyrazole using methyl iodide in the presence of a base such as potassium carbonate, followed by the reduction of the resulting intermediate with sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form the corresponding dihydropyrazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of (3-methoxy-1-methyl-1H-pyrazol-5-yl)formaldehyde or (3-methoxy-1-methyl-1H-pyrazol-5-yl)carboxylic acid.
Reduction: Formation of 3-methoxy-1-methyl-1,2-dihydro-1H-pyrazole-5-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Applications
1.1. Cell Analysis and Culture
The compound has been utilized in cell analysis methods, particularly in cell and gene therapy solutions. It plays a role in enhancing the viability of cells in culture, influencing cell signaling pathways, and potentially acting as a reagent in various biochemical assays .
1.2. Drug Development
Research indicates that (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol may have implications in drug development, particularly as a scaffold for synthesizing novel pharmacologically active compounds. Its structural characteristics allow for modifications that can lead to compounds with enhanced biological activity .
Material Science Applications
2.1. Mesoporous Materials
This compound is also investigated for its role in developing mesoporous materials, which are crucial for applications in catalysis and adsorption processes. The incorporation of this compound into mesoporous structures can enhance their chemical stability and surface area, making them more effective for various industrial applications .
2.2. Metal Complexes
Additionally, it has been explored as a ligand in coordination chemistry, where it can form complexes with metals and metal alloys. These complexes may exhibit unique properties that are beneficial for applications such as sensors, electronic devices, and catalysis .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Cell Viability | To assess the impact of this compound on cell cultures | Enhanced cell viability by 30% compared to control groups; potential use in therapeutic applications |
| Synthesis of Metal Complexes | To explore the coordination properties of the compound | Successful formation of stable metal complexes with enhanced catalytic activity |
| Development of Mesoporous Catalysts | To evaluate the effectiveness of mesoporous materials incorporating the compound | Improved surface area and catalytic efficiency in organic reactions |
Mechanism of Action
The mechanism of action of (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following analysis compares (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol with five analogous pyrazole-based methanol derivatives, focusing on structural variations, physicochemical properties, and functional implications.
Structural and Molecular Comparisons
Table 1: Structural and Molecular Data of Selected Compounds
Key Observations:
Substituent Diversity: The methoxy group in the target compound (position 3) contrasts with the furyl (aromatic), phenoxy (ether-linked), and chloro (electron-withdrawing) groups in analogues. These substituents influence electronic properties, steric bulk, and hydrogen-bonding capacity . The hydroxymethyl group at position 5 is a common feature, enabling hydrogen bonding and functionalization (e.g., esterification, oxidation) .
Molecular Weight and Polarity: The phenoxy-substituted compound (294.35 g/mol) has the highest molecular weight due to its bulky aromatic groups, likely reducing solubility in polar solvents compared to the target compound (154.17 g/mol) .
Physicochemical and Functional Implications
Table 2: Functional Group Impact on Properties
Key Findings:
Hydrogen Bonding and Crystallography :
- The hydroxymethyl group in all compounds facilitates hydrogen bonding, which is critical in crystal packing (as per Etter’s graph set analysis) and molecular recognition .
- The methoxy group in the target compound may form weaker hydrogen bonds compared to the hydroxyl group but contributes to lipophilicity .
Bioactivity Correlations: Compounds with aromatic substituents (e.g., furyl, phenoxy) are more likely to exhibit bioactivity due to interactions with hydrophobic protein domains, as seen in clustered bioactivity profiles of structurally related molecules . Chloro-substituted pyrazoles, such as (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol, are often explored for antimicrobial or anticancer properties .
Biological Activity
(3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article compiles recent findings on the biological activity of this compound, emphasizing its mechanisms of action, synthesis, and therapeutic potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in electrostatic and hydrophobic interactions with various enzymes and receptors, modulating their activity and leading to significant biological effects.
1. Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit promising antimicrobial properties. For instance, compounds related to this compound have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain derivatives possess minimum inhibitory concentration (MIC) values comparable to established antibiotics like linezolid and cefaclor .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Pyrazole Derivative A | Antibacterial | 4 |
| Pyrazole Derivative B | Antifungal | 8 |
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is noteworthy. In cellular models, this compound has been shown to inhibit the expression of pro-inflammatory cytokines. Studies indicate that this compound can effectively reduce lipopolysaccharide (LPS)-induced inflammation in macrophages, demonstrating its ability to modulate inflammatory pathways .
3. Anticancer Activity
Pyrazole derivatives have also been investigated for their anticancer properties. In particular, the compound has exhibited cytotoxic effects against various cancer cell lines, leading to apoptosis in treated cells. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| SW620 (Colon Cancer) | 12.07 | Apoptosis Induction |
| MCF7 (Breast Cancer) | 10.5 | Cell Cycle Arrest |
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study evaluated a series of pyrazole compounds against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited sub-micromolar activity, suggesting their potential as therapeutic agents for resistant bacterial infections .
- Case Study on Anti-inflammatory Effects : In an experimental model of neuroinflammation, treatment with a pyrazole derivative led to a significant reduction in TNF-alpha levels, indicating its potential for treating neurodegenerative diseases characterized by inflammation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For example, refluxing 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde with a reducing agent (e.g., NaBH₄) in ethanol under inert conditions yields the methanol derivative. Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and stoichiometry of reagents to enhance yields. Catalytic acid (e.g., acetic acid) may accelerate imine formation during intermediate steps .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identify proton environments and confirm substitution patterns. The methoxy group typically resonates at δ 3.8–4.0 ppm .
- X-ray Crystallography : Single-crystal diffraction (using instruments like Stoe IPDS-II) resolves molecular geometry. Refinement with SHELXL software validates bond lengths, angles, and torsional conformations. For example, dihedral angles between the pyrazole ring and substituents (e.g., methoxy group) can be quantified .
- IR Spectroscopy : Stretching frequencies for O–H (3200–3600 cm⁻¹) and C–O (1050–1250 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can hydrogen bonding patterns and crystal packing of this compound be analyzed using graph set analysis?
- Methodological Answer : Graph set analysis (Etter’s formalism) classifies hydrogen bonds into motifs (e.g., chains, rings). For this compound:
- Identify donor-acceptor pairs (e.g., O–H···N) via crystallographic data.
- Use software like Mercury or CrystalExplorer to generate graph sets (e.g., for a four-membered ring).
- Correlate packing motifs with physicochemical properties (e.g., solubility, thermal stability). Studies on analogous pyrazoles show that O–H···N interactions stabilize layered crystal structures .
Q. What computational approaches (e.g., DFT) are suitable for studying the electronic structure and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices. Compare with experimental X-ray data to validate bond lengths (e.g., C–O: ~1.36 Å) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water or DMSO) to predict solubility and aggregation behavior.
Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives, including this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position, methyl group) and assay against target proteins (e.g., kinases, receptors).
- In Silico Docking : Use AutoDock Vina to model ligand-receptor binding. For example, pyrazole derivatives with para-methoxy groups show enhanced binding affinity to hydrophobic pockets in enzymes .
- Meta-Analysis : Compare biological data across studies while controlling for variables like assay type (e.g., in vitro vs. in vivo) and purity (>95% by HPLC, as per USP methods) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
